molecular formula C13H7BrF5NO B13426642 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13426642
M. Wt: 368.10 g/mol
InChI Key: CIBBSZVBKPMNEN-UHFFFAOYSA-N
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Description

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the aniline ring.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the presence of both bromine and multiple fluorine atoms, which can significantly alter its chemical and physical properties

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-7-1-2-11(10(20)5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H,20H2

InChI Key

CIBBSZVBKPMNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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